3b,12b-Dihydroxy-5b-cholanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[(3S,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-BYGCHKRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259277 | |
| Record name | (3β,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3beta,12beta-Dihydroxy-5beta-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
84848-09-9 | |
| Record name | (3β,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84848-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3beta,12beta-Dihydroxy-5beta-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of 3b,12b Dihydroxy 5b Cholanoic Acid
Endogenous Biosynthesis from Cholesterol Precursors in Mammalian Systems
The synthesis of bile acids from cholesterol in mammalian systems is a complex process involving multiple enzymatic steps. This process primarily occurs in the liver and results in the formation of primary bile acids.
Classical and Alternative Pathways of Primary Bile Acid Synthesis
There are two main pathways for the synthesis of primary bile acids from cholesterol: the classical (or neutral) pathway and the alternative (or acidic) pathway. nih.gov The classical pathway is responsible for the majority of bile acid production, accounting for about 75% of the total synthesis. nih.gov This pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which hydroxylates cholesterol at the 7α-position. nih.govyoutube.com Subsequent enzymatic reactions, including the action of sterol 12α-hydroxylase (CYP8B1), lead to the formation of the two primary bile acids in humans: cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.govnih.gov
The alternative pathway is initiated by the hydroxylation of cholesterol at the 27-position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.govnih.gov The resulting oxysterols are then further hydroxylated by oxysterol 7α-hydroxylase (CYP7B1). nih.gov This pathway predominantly produces chenodeoxycholic acid. nih.gov While the classical pathway is the major route for bile acid synthesis, the alternative pathway plays a crucial role in regulating cholesterol homeostasis and producing important bioactive lipids. nih.govnih.gov
It is important to note that the endogenous synthesis in mammals primarily produces bile acids with hydroxyl groups in the α-orientation, such as the 3α, 7α, and 12α positions. nih.govbiorxiv.org The formation of bile acids with β-oriented hydroxyl groups, such as 3β,12β-dihydroxy-5β-cholanoic acid, is not a typical outcome of these primary synthesis pathways in the liver.
Enzymatic Hydroxylation and Stereospecificity in Cholanoic Acid Biogenesis
The enzymes involved in bile acid synthesis exhibit a high degree of stereospecificity, meaning they selectively produce isomers with specific spatial arrangements of atoms. The hydroxylation reactions catalyzed by enzymes like CYP7A1 and CYP8B1 specifically introduce hydroxyl groups in the α-configuration on the steroid nucleus. nih.govbiorxiv.org This results in the characteristic stereochemistry of primary bile acids.
The conversion of the α-hydroxyl groups to the β-orientation is not a feature of endogenous mammalian bile acid synthesis. Instead, this transformation is primarily carried out by the metabolic activities of the gut microbiota. nih.govbiorxiv.org
Gut Microbiota-Mediated Biotransformation of Bile Acids
The gut microbiota plays a pivotal role in the metabolism of primary bile acids that enter the intestine. nih.gov These microorganisms possess a diverse array of enzymes that can modify the structure of bile acids, leading to the formation of a wide variety of secondary bile acids. nih.govnih.gov
Hydroxysteroid Dehydrogenase (HSDH) Activity and Regio-/Stereospecificity
A key class of enzymes involved in bacterial bile acid biotransformation is the hydroxysteroid dehydrogenases (HSDHs). nih.govbiorxiv.org These enzymes catalyze the reversible oxidation and reduction of hydroxyl groups on the steroid nucleus of bile acids. nih.govbiorxiv.org HSDHs exhibit both regio- and stereospecificity, meaning they act on specific carbon positions (regiospecificity) and produce or modify hydroxyl groups with a particular spatial orientation (stereospecificity, i.e., α or β). nih.govbiorxiv.org
The conversion of α-hydroxyl groups to β-hydroxyl groups, a process known as epimerization, occurs via an oxo-intermediate. nih.govbiorxiv.org For instance, a 12α-HSDH can oxidize the 12α-hydroxyl group of a bile acid to a 12-oxo group. Subsequently, a 12β-HSDH can reduce the 12-oxo group to a 12β-hydroxyl group, completing the epimerization. nih.govbiorxiv.org
Elucidation of the Epi-bile Acid Pathway and 12β-HSDH
The formation of 12β-hydroxy bile acids, also known as epi-bile acids, is attributed to the "epi-bile acid pathway" mediated by gut bacteria. nih.govbiorxiv.org This pathway involves the action of 12β-hydroxysteroid dehydrogenase (12β-HSDH). The presence of 12β-hydroxy bile acids in human feces first suggested the existence of bacterial 12β-HSDH activity. nih.govbiorxiv.org
The epi-bile acid pathway for deoxycholic acid (DCA) involves the conversion of DCA (3α, 12α-dihydroxy-5β-cholanoic acid) to 12-oxolithocholic acid (12-oxoLCA; 3α-hydroxy-12-oxo-5β-cholanoic acid) by 12α-HSDH. nih.govbiorxiv.org Subsequently, 12β-HSDH converts 12-oxoLCA to epi-deoxycholic acid (epiDCA; 3α,12β-dihydroxy-5β-cholanoic acid). nih.govbiorxiv.org The discovery of the gene encoding 12β-HSDH in Clostridium paraputrificum was a significant step in understanding this pathway. nih.govnih.gov
Identification and Characterization of Microbial Strains Exhibiting 12β-Hydroxylation Activity (e.g., Clostridium paraputrificum, Eggerthella lenta)
Several bacterial strains have been identified that possess the enzymatic machinery for 12β-hydroxylation.
Clostridium paraputrificum : Strains of Clostridium paraputrificum have been shown to possess 12β-HSDH activity. nih.govnih.gov Research has confirmed this activity in C. paraputrificum ATCC 25780 and led to the identification of the first gene encoding a bile acid 12β-HSDH. nih.govbiorxiv.org This enzyme was found to be NADP(H)-dependent. biorxiv.org Earlier studies also reported 12β-dehydrogenation of bile acids by C. paraputrificum. nih.gov
Eggerthella lenta : While Eggerthella lenta is well-known for its 3α-, 3β-, 7α-, and 12α-HSDH activities, its direct role in 12β-hydroxylation is primarily in the context of co-cultivation with other bacteria. nih.govnih.govtandfonline.com For instance, the epimerization of deoxycholic acid to its 12β-epimer was achieved in co-cultures of E. lenta (which has 12α-HSDH activity) and C. paraputrificum (which has 12β-HSDH activity). nih.govtandfonline.com E. lenta can convert a 12α-hydroxy bile acid to a 12-oxo intermediate, which can then be acted upon by a 12β-HSDH from another bacterium like C. paraputrificum. nih.govtandfonline.com
Other bacterial species, such as Clostridium tertium and Clostridium difficile, have also been found to exhibit 12β-hydroxysteroid dehydrogenating activities. nih.gov
Interactive Data Table: Microbial Strains and their HSDH Activity
| Bacterial Strain | HSDH Activity | Substrate(s) | Product(s) |
| Clostridium paraputrificum | 12β-HSDH | 12-oxolithocholic acid (12-oxoLCA) | epi-Deoxycholic acid (epiDCA) |
| Eggerthella lenta | 3α, 3β, 7α, 12α-HSDH | Deoxycholic acid (DCA) | 12-oxolithocholic acid (12-oxoLCA) |
| Clostridium scindens | 12α-HSDH | Deoxycholic acid (DCA) | 12-oxolithocholic acid (12-oxoLCA) |
Interplay between Enterohepatic Recirculation and Microbial Bile Acid Pool Modulation
The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a constant supply for their physiological functions. nih.gov Primary bile acids, synthesized in the liver from cholesterol, are conjugated with amino acids like glycine (B1666218) or taurine (B1682933) and secreted into the small intestine. nih.govhmdb.ca Here, they aid in the emulsification and absorption of dietary fats and fat-soluble vitamins. hmdb.ca
The vast majority of these bile acids, around 95%, are reabsorbed in the terminal ileum and return to the liver via the portal vein. nih.govnih.gov The small fraction that escapes reabsorption enters the large intestine, where it is subjected to the metabolic prowess of the gut microbiota. This microbial action is key to the formation of secondary bile acids. nih.gov
It is within this microbial realm that 3β,12β-Dihydroxy-5β-cholanoic acid is likely formed. The characteristic 3β-hydroxy group is a hallmark of bacterial modification, as the primary bile acids synthesized by the human liver possess a 3α-hydroxy group. themedicalbiochemistrypage.org Gut bacteria, particularly species within the Clostridium and Ruminococcus genera, possess enzymes called 3β-hydroxysteroid dehydrogenases (3β-HSDHs). nih.gov These enzymes catalyze the oxidation of the 3α-hydroxyl group of a primary or secondary bile acid to a 3-oxo intermediate, which is then reduced to a 3β-hydroxyl group, forming what are sometimes referred to as "iso" bile acids. nih.govnih.gov
The presence of a 12β-hydroxy group is less common. nih.gov The more prevalent secondary bile acid, deoxycholic acid, features a 12α-hydroxy group. The formation of a 12β-epimer would require the action of specific bacterial enzymes capable of this stereochemical transformation. While less frequent, the formation of 12β-hydroxy bile acids has been noted as a minor metabolic pathway. nih.gov
Therefore, 3β,12β-Dihydroxy-5β-cholanoic acid is considered a secondary or even tertiary bile acid, a product of multi-step bacterial modification of primary bile acids within the colon. Once formed, these modified bile acids can be passively reabsorbed from the colon, enter the portal circulation, and return to the liver. In the liver, they may undergo further metabolic transformations before being re-secreted into the bile, thus participating in the enterohepatic circulation, albeit likely in much lower concentrations than their 3α- and 12α-hydroxy counterparts.
Table 1: Key Microbial Transformations in the Formation of Secondary Bile Acids
| Transformation | Enzyme Family | Microbial Genera (Examples) | Resulting Bile Acid Feature |
| Deconjugation | Bile Salt Hydrolase (BSH) | Bacteroides, Clostridium, Lactobacillus, Bifidobacterium | Removal of glycine or taurine |
| 7α-dehydroxylation | Bai (bile acid inducible) gene cluster | Clostridium | Formation of deoxycholic acid, lithocholic acid |
| Epimerization of hydroxyl groups | Hydroxysteroid Dehydrogenases (HSDHs) | Clostridium, Ruminococcus, Bacteroides, Eubacterium | Conversion of 3α to 3β, 7α to 7β, 12α to 12β |
Microbial Utilization of Bile Acid Components as Growth Substrates
The gut microbiota does not merely modify bile acids; it can also utilize components of these molecules as substrates for growth. The deconjugation of bile salts by bacterial bile salt hydrolases (BSHs) is a prime example. nih.gov This process cleaves the amide bond linking the bile acid to its conjugated amino acid, releasing free bile acids and either glycine or taurine.
These liberated amino acids, particularly taurine, can be important growth substrates for certain gut bacteria. For instance, some bacteria can ferment taurine to produce hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological effects in the host.
While the sterol nucleus of bile acids is generally considered more resistant to degradation, the side chain can be a source of carbon and energy for some microorganisms. The intricate web of microbial metabolism in the gut is geared towards scavenging available nutrients, and the components of bile acids contribute to this complex ecosystem. The ability of specific microbes to utilize these components can influence the composition and function of the gut microbial community.
Other Metabolic Transformations and Conjugation Processes of Bile Acids
Beyond the epimerization and deconjugation reactions, bile acids, including microbially-modified ones like 3β,12β-Dihydroxy-5β-cholanoic acid that re-enter the enterohepatic circulation, can undergo further metabolic transformations primarily in the liver.
One of the key processes is re-conjugation . Unconjugated bile acids that are absorbed from the intestine and return to the liver are typically re-conjugated with either glycine or taurine before being secreted into the bile. nih.gov This process is catalyzed by bile acid-CoA synthetase and bile acid-CoA:amino acid N-acyltransferase. Conjugation increases the water solubility of bile acids and their ability to form micelles, which is crucial for their digestive functions.
Other potential transformations include:
Oxidation and Reduction: Hydroxyl groups on the steroid nucleus can be oxidized to keto groups, and keto groups can be reduced back to hydroxyl groups by various hydroxysteroid dehydrogenases in the liver and by bacteria in the gut. nih.gov This can lead to a diverse array of bile acid species with varying biological activities.
Hydroxylation: The liver can introduce additional hydroxyl groups at various positions on the steroid nucleus, although this is more common in the biosynthesis of primary bile acids. nih.gov
Sulfation and Glucuronidation: These are detoxification pathways that increase the water solubility of bile acids and facilitate their elimination in urine and feces, especially when they are present in high, potentially toxic concentrations.
It is plausible that 3β,12β-Dihydroxy-5β-cholanoic acid, upon its return to the liver, would be subject to these same metabolic processes, particularly conjugation, to integrate it back into the circulating pool of bile acids or prepare it for elimination.
Table 2: Major Metabolic Transformations of Bile Acids in the Liver
| Metabolic Process | Purpose | Key Enzymes |
| Conjugation | Increase water solubility and micelle formation | Bile acid-CoA synthetase, Bile acid-CoA:amino acid N-acyltransferase |
| Oxidation/Reduction | Interconversion of bile acid species | Hydroxysteroid dehydrogenases (HSDHs) |
| Sulfation | Detoxification and enhanced excretion | Sulfotransferases (SULTs) |
| Glucuronidation | Detoxification and enhanced excretion | UDP-glucuronosyltransferases (UGTs) |
Biological Functions and Molecular Mechanisms of 3b,12b Dihydroxy 5b Cholanoic Acid
Role as a Signaling Molecule and Intracellular Messenger
There is a lack of specific scientific evidence detailing the role of 3β,12β-Dihydroxy-5β-cholanoic acid as a distinct signaling molecule or intracellular messenger. While bile acids, in general, are recognized as important signaling molecules that can activate various cellular signaling pathways, the specific activities of the 3β,12β-isomer have not been characterized. Its identification as a bacterial bile acid metabolite suggests it is formed in the gut, but its subsequent signaling functions, if any, remain to be elucidated.
Molecular Interactions with Nuclear Receptors and Other Protein Targets
The direct interaction of 3β,12β-Dihydroxy-5β-cholanoic acid with nuclear receptors and other protein targets has not been specifically investigated in the available scientific literature.
Ligand-Binding Dynamics and Allosteric Modulation of Bile Acid Receptors (e.g., FXR, VDR)
Detailed studies on the ligand-binding dynamics and potential allosteric modulation of key bile acid receptors, such as the Farnesoid X Receptor (FXR) and the Vitamin D Receptor (VDR), by 3β,12β-Dihydroxy-5β-cholanoic acid are not available. The binding affinity and activation potential of this specific isomer for these receptors have not been reported, making it impossible to ascertain its role in receptor-mediated signaling pathways.
Transcriptional Regulation of Genes Involved in Metabolic Homeostasis by Bile Acid Receptors
Given the absence of data on its interaction with bile acid receptors, there is no information regarding the transcriptional regulation of genes involved in metabolic homeostasis by 3β,12β-Dihydroxy-5β-cholanoic acid. The downstream effects on gene expression that are characteristic of other bile acids have not been documented for this particular compound.
Participation in Lipid Transport, Absorption, and Secretion Mechanisms
Specific research on the participation of 3β,12β-Dihydroxy-5β-cholanoic acid in the mechanisms of lipid transport, absorption, and secretion is not present in the available literature. While bile acids are fundamentally involved in these processes, the contribution and specific actions of this isomer are unknown.
Influence on Cellular Processes and Membrane Dynamics
The influence of 3β,12β-Dihydroxy-5β-cholanoic acid on cellular processes and membrane dynamics has not been a focus of scientific investigation. The general effects of bile acids on cell membranes, such as alterations in fluidity and permeability, cannot be specifically attributed to this isomer without direct experimental evidence.
Comparative Analysis of Biological Activities with Related Bile Acid Isomers and Derivatives
A formal comparative analysis of the biological activities of 3β,12β-Dihydroxy-5β-cholanoic acid with its related bile acid isomers and derivatives is not available in the scientific literature. Such studies are crucial for understanding the structure-activity relationships of bile acids, but they have not been performed for this specific compound. Therefore, its relative potency and functional differences compared to more well-studied bile acids like deoxycholic acid or chenodeoxycholic acid remain unknown.
Advanced Analytical Methodologies for the Detection and Quantification of 3b,12b Dihydroxy 5b Cholanoic Acid
Chromatographic Separation Techniques in Bile Acid Metabolomics
Chromatography is an indispensable tool in bile acid analysis, enabling the separation of these structurally similar compounds from complex biological matrices. The choice between gas and liquid chromatography is often dictated by the specific research question and the range of bile acids being investigated.
Gas chromatography, often coupled with mass spectrometry (GC-MS), has been a cornerstone of bile acid analysis for decades. For the analysis of non-volatile compounds like bile acids, a derivatization step is necessary to increase their volatility. This typically involves esterification of the carboxyl group followed by silylation of the hydroxyl groups.
GC offers high-resolution separation, which is particularly advantageous for distinguishing between stereoisomers of bile acids. The retention times of different bile acid methyl ester-trimethylsilyl ether derivatives on various GC columns are well-documented, aiding in their identification. For instance, the separation of epimers, which differ only in the spatial orientation of a single hydroxyl group, can be effectively achieved using GC.
Key aspects of GC in bile acid analysis include:
Derivatization: A crucial step to make bile acids volatile for GC analysis.
High Resolution: Capable of separating closely related isomers.
Established Methods: A long history of use provides a wealth of reference data.
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), has become the dominant technique for bile acid metabolomics. LC methods offer several advantages over GC, including the ability to analyze bile acid conjugates (glycine and taurine (B1682933) conjugates) directly without derivatization, thus simplifying sample preparation and providing a more comprehensive profile of the bile acid pool.
High-resolution liquid chromatography (HRLC) further enhances the separation efficiency, allowing for the resolution of a greater number of bile acid species in a single analytical run. The use of reversed-phase columns is common, where the separation is based on the hydrophobicity of the bile acids. The mobile phase typically consists of a mixture of an aqueous buffer (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol.
Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like GC or LC, it provides a highly sensitive and specific method for the identification and quantification of bile acids.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and non-volatile molecules like bile acids. In ESI, a high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are expelled into the gas phase. ESI typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with negative ion mode generally being more sensitive for bile acids.
Time-of-flight (TOF) mass spectrometry separates ions based on their time of flight over a fixed distance. Lighter ions travel faster and reach the detector first. TOF analyzers are known for their high mass accuracy and resolution, which allows for the determination of the elemental composition of an ion and aids in the confident identification of unknown compounds.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to obtain structural information about a compound. In a common MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented through collision with an inert gas in a collision cell, and the resulting fragment ions (product ions) are analyzed in a second mass analyzer.
The fragmentation patterns of bile acids are well-characterized and can be used to distinguish between isomers. For example, the position of hydroxyl groups on the steroid nucleus influences the fragmentation pathways, allowing for the differentiation of isomers that may have identical retention times in chromatography. This level of structural detail is crucial for the unambiguous identification of specific bile acids like 3β,12β-Dihydroxy-5β-cholanoic acid.
For accurate and precise quantification of bile acids, stable isotope dilution mass spectrometry is the gold standard. This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., labeled with 2H or 13C) of the analyte of interest to the sample at the beginning of the analytical procedure.
High-Throughput Metabolomics Strategies in Bile Acid Research
High-throughput metabolomics has become an indispensable tool in bile acid research, enabling the rapid and simultaneous measurement of a wide array of these molecules in complex biological samples. This approach is critical for elucidating the intricate metabolic networks in which bile acids, including 3b,12b-Dihydroxy-5b-cholanoic acid, participate. The primary technologies underpinning these strategies are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with upfront chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC).
The application of high-throughput methods allows for the comprehensive profiling of the bile acid metabolome, or "bile acid-ome," providing insights into physiological and pathological states. These strategies are particularly valuable for identifying subtle changes in the concentrations of minor bile acids such as this compound, which may serve as early biomarkers of disease. The speed and scale of these platforms facilitate large-scale epidemiological studies and personalized medicine approaches by correlating bile acid profiles with specific phenotypes.
Untargeted and Targeted Metabolomic Profiling for Comprehensive Bile Acid Analysis
The comprehensive analysis of bile acids like this compound is achieved through two complementary metabolomic strategies: untargeted and targeted profiling.
Untargeted metabolomics aims to capture the broadest possible range of metabolites in a sample without preconceived bias. In the context of bile acid research, this approach is instrumental in discovering novel or unexpected bile acid metabolites and identifying global changes in the bile acid profile in response to stimuli. For instance, an untargeted approach could reveal the presence of this compound in a biological system where it was not previously expected to be found. This hypothesis-generating strategy typically employs high-resolution mass spectrometry to acquire a comprehensive dataset of all detectable ions.
Targeted metabolomics , in contrast, focuses on the precise and accurate quantification of a predefined list of known metabolites. This approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. In the case of this compound, a targeted assay would be developed to specifically measure its concentration. This is often achieved using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. Targeted methods are hypothesis-driven and are the gold standard for validation studies and clinical applications where the concentration of specific bile acids is of interest.
The combination of both untargeted and targeted approaches provides a powerful workflow for bile acid research. Untargeted analysis can identify this compound as a potentially important molecule, and a subsequent targeted method can be developed for its accurate and precise quantification in larger sample cohorts.
Bioinformatic and Statistical Approaches for Metabolomic Data Interpretation
The large and complex datasets generated by high-throughput metabolomics necessitate the use of advanced bioinformatic and statistical tools for meaningful interpretation. These approaches are crucial for extracting biologically relevant information from the raw data.
A significant challenge in untargeted metabolomics is the identification of the detected compounds. Automated workflows are essential for the putative annotation and identification of metabolites from the vast number of features detected by mass spectrometry. These workflows typically involve several steps:
Peak Picking and Alignment: Raw data from the mass spectrometer is processed to detect and align metabolic features across different samples.
Database Matching: The accurate mass and retention time of a feature are matched against comprehensive metabolite databases such as the Human Metabolome Database (HMDB), METLIN, and Lipid MAPS. For this compound, its exact mass would be queried against these databases.
In Silico Fragmentation: The experimental MS/MS fragmentation pattern of a feature is compared with theoretically predicted fragmentation patterns or with experimental spectra from reference standards in databases. This step is critical for confirming the identity of a metabolite and distinguishing between isomers.
These automated pipelines significantly accelerate the process of identifying molecules like this compound in complex untargeted datasets.
Once metabolites are identified, the next step is to understand their biological significance. Pathway enrichment and network analysis are powerful bioinformatic tools used to place the identified metabolites into a biological context.
Pathway enrichment analysis determines whether a set of identified, altered metabolites are significantly overrepresented in specific biochemical pathways. For example, if this compound and other related bile acids are found to be altered, pathway analysis might highlight a significant impact on "Bile Acid Biosynthesis" or "Enterohepatic Circulation."
Network analysis constructs and analyzes networks of metabolite-metabolite or metabolite-protein interactions. This approach can reveal complex relationships between different bile acids and other metabolic pathways, providing a more holistic view of the metabolic dysregulation. These networks can help to generate new hypotheses about the function of less-studied bile acids like this compound.
Development and Validation of Internal Standards for Analytical Rigor
The use of appropriate internal standards is fundamental to achieving high analytical rigor in the quantification of bile acids, including this compound. Internal standards are compounds that are added to a sample in a known quantity before sample processing. They are used to correct for variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby improving the accuracy and precision of quantification.
An ideal internal standard for a specific analyte should have physicochemical properties as close as possible to the analyte itself. For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards are considered the gold standard. A SIL internal standard for this compound would be a version of the molecule where one or more atoms (e.g., 12C, 1H) are replaced with their heavy isotopes (e.g., 13C, 2H or deuterium). These SIL internal standards have a different mass but co-elute and have the same ionization efficiency as the endogenous analyte, allowing for highly accurate correction.
The development and validation of an analytical method using an internal standard involves several key steps:
Selection of an appropriate internal standard: Ideally, a SIL version of this compound. If unavailable, a structurally similar bile acid that is not present in the sample can be used.
Linearity assessment: Demonstrating that the detector response is proportional to the concentration of the analyte over a specific range.
Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the measurements, respectively.
Selectivity and Specificity: Ensuring that the method can unequivocally measure the analyte without interference from other components in the sample matrix.
Stability studies: Assessing the stability of the analyte and internal standard in the biological matrix under different storage and processing conditions.
By adhering to these rigorous validation procedures, the developed analytical method can provide reliable and reproducible quantification of this compound, which is essential for its study in a research or clinical setting.
Chemical Synthesis and Derivatization Studies of 3b,12b Dihydroxy 5b Cholanoic Acid and Its Analogues
Chemoenzymatic and Total Chemical Synthesis Routes
The synthesis of 3β,12β-dihydroxy-5β-cholanoic acid and its derivatives is achieved through both chemoenzymatic and total chemical synthesis, each offering distinct advantages.
Chemoenzymatic synthesis leverages the high regio- and stereoselectivity of enzymes, particularly hydroxysteroid dehydrogenases (HSDHs), to modify the steroid nucleus under mild conditions. A common strategy begins with a readily available bile acid, such as cholic acid. The hydroxyl groups at the C-3, C-7, and C-12 positions can be selectively oxidized to keto groups. Subsequent stereoselective reduction using specific HSDHs can then yield the desired β-oriented hydroxyl groups. For instance, the 12β-hydroxy isomer has been synthesized by the reduction of the 12-keto derivative of cholic acid or its methyl ester using Raney-nickel as a catalyst. mu-varna.bg
Total chemical synthesis provides a more flexible, albeit often more complex, approach to creating novel bile acid analogues. These multi-step sequences allow for the construction of the cholanoic acid scaffold from simpler starting materials, enabling the introduction of various structural modifications.
A representative chemoenzymatic synthesis might involve the following steps:
| Step | Reaction | Reagents/Enzymes | Intermediate/Product |
| 1 | Oxidation of 3α-OH | 3α-HSDH | 3-oxo-12α-hydroxy-5β-cholanoic acid |
| 2 | Oxidation of 12α-OH | 12α-HSDH | 3,12-dioxo-5β-cholanoic acid |
| 3 | Reduction of 3-keto | Specific HSDH or chemical reductant | 3β-hydroxy-12-oxo-5β-cholanoic acid |
| 4 | Reduction of 12-keto | Specific HSDH or chemical reductant | 3β,12β-dihydroxy-5β-cholanoic acid |
Structure-Activity Relationship (SAR) Studies of Synthesized Bile Acid Derivatives
Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the specific structural features of a molecule influence its biological activity. For bile acid derivatives, these studies focus on their interactions with key biological targets like the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5), which are important regulators of metabolic processes. nih.govresearchgate.netfrontiersin.org
Key findings from SAR studies on bile acid derivatives include:
Hydroxyl Group Configuration: The position and stereochemistry (α or β) of hydroxyl groups on the steroid backbone are critical determinants of receptor binding and activation. Even subtle changes, such as the inversion of a single hydroxyl group, can dramatically alter a compound's biological profile, converting an agonist into an antagonist or abolishing activity altogether.
Side Chain Modifications: The carboxylic acid side chain at C-17 can be modified to influence the molecule's physicochemical properties, such as its hydrophilicity and acidity. These modifications can impact the compound's potency and selectivity for its biological targets. nih.gov
Scaffold Remodeling: Alterations to the tetracyclic steroid core, such as the introduction of new substituents or the modification of ring structures, can lead to the discovery of novel compounds with unique biological activities. longdom.org
The insights gained from SAR studies are instrumental in the rational design of new bile acid-based therapeutics with improved efficacy and selectivity for treating metabolic diseases like non-alcoholic steatohepatitis (NASH). nih.gov
| Modification | Effect on Biological Activity |
| Inversion of hydroxyl groups | Can switch activity from agonistic to antagonistic |
| Side chain elongation or shortening | Alters hydrophobicity and receptor affinity |
| Introduction of substituents on the steroid nucleus | Can enhance potency and selectivity |
Strategies for Stereoselective Modification of the Cholanoic Acid Scaffold
Achieving precise control over the stereochemistry of the cholanoic acid scaffold is a central challenge in the synthesis of bile acid analogues. Several strategies have been developed to address this, enabling the creation of a diverse range of stereoisomers for biological evaluation.
Enzymatic Reactions: As highlighted in the chemoenzymatic synthesis section, enzymes like HSDHs offer a powerful tool for the stereoselective introduction and modification of hydroxyl groups. The substrate specificity of these enzymes allows for targeted transformations at specific positions on the steroid nucleus.
Substrate-Controlled Diastereoselective Reactions: The inherent chirality of the bile acid scaffold can be harnessed to direct the stereochemical outcome of a reaction. The concave and convex faces of the steroid ring system can sterically bias the approach of a reagent, leading to the preferential formation of one diastereomer.
Directed Reactions: Functional groups already present on the bile acid scaffold can be used to direct reagents to a specific face of the molecule. For example, a hydroxyl group can coordinate to a reagent and deliver it to the same face of the ring system.
Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry at a chiral center, such as a hydroxyl-bearing carbon. It has been employed in the synthesis of amino-substituted bile acid derivatives. mu-varna.bg
The development of these stereoselective strategies has been crucial for expanding the chemical space of bile acid derivatives, providing a rich library of compounds for drug discovery and for probing the structure-function relationships of bile acid receptors. mu-varna.bg
Ecological and Comparative Biochemical Perspectives of Bile Acids
Bile Acid Interactions with Microbial Communities and Host Physiology
Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver from cholesterol and secreted into the intestine. evitachem.com Within the intestinal lumen, these primary bile acids are subject to biotransformation by the resident gut microbiota. ebi.ac.uk A key transformation is the 7α-dehydroxylation of cholic acid, a multi-step pathway carried out by specific strains of gut bacteria, particularly from the Clostridium genus, such as Clostridium scindens and Clostridium hylemonae. ebi.ac.ukresearchgate.net This process leads to the formation of secondary bile acids, including allodeoxycholic acid. evitachem.com The presence of allocholic acid can induce the bile acid inducible (bai) operon in these bacteria, stimulating the conversion of cholic acid to allodeoxycholic acid. ebi.ac.uk Interestingly, testosterone (B1683101) has been observed to increase the 7α-dehydroxylation of cholic acid in Clostridium scindens and C. hylemonae, suggesting a potential hormonal influence on this microbial metabolic pathway. ebi.ac.ukresearchgate.net
Allodeoxycholic acid, once formed, exerts biological effects by interacting with host nuclear receptors, most notably the farnesoid X receptor (FXR). evitachem.com This interaction plays a crucial role in regulating the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. evitachem.com By activating FXR, allodeoxycholic acid helps to maintain cholesterol balance and facilitates the excretion of excess cholesterol through the bile. evitachem.com Furthermore, it influences the composition of the intestinal microbiota and contributes to gut health by modulating inflammatory responses and enhancing the gut barrier function. evitachem.com Some research also indicates that secondary bile acids, as a class, possess anti-inflammatory properties that may reduce the risk of inflammatory bowel disease. nih.gov
The relationship between allodeoxycholic acid and the gut microbiota is bidirectional. For instance, antibiotic treatment can alter the gut bacterial populations responsible for converting allocholic acid to allodeoxycholic acid, thereby affecting the balance between these two bile acids. evitachem.com This highlights the critical role of the gut microbiome in shaping the bile acid pool and, consequently, host physiology.
Below is a table summarizing the key microbial and host interactions of 3β,12β-Dihydroxy-5β-cholanoic acid:
| Interaction Type | Interacting Partner(s) | Outcome of Interaction |
| Microbial Formation | Clostridium scindens, Clostridium hylemonae | Conversion of primary bile acids (cholic acid) to allodeoxycholic acid via 7α-dehydroxylation. ebi.ac.ukresearchgate.net |
| Host Receptor Binding | Farnesoid X Receptor (FXR) | Regulation of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. evitachem.com |
| Physiological Regulation | Host metabolic pathways | Maintenance of cholesterol balance and promotion of cholesterol excretion. evitachem.com |
| Gut Health Modulation | Intestinal microbiota and gut barrier | Influences microbial composition, modulates inflammatory responses, and enhances barrier function. evitachem.com |
Comparative Analysis of Bile Acid Metabolomes Across Biological Systems and Matrices
The presence and concentration of 3β,12β-Dihydroxy-5β-cholanoic acid vary significantly across different biological systems and matrices, reflecting diverse metabolic pathways and physiological roles among species. This bile acid is not universally present and its detection can be indicative of specific microbial populations and host metabolic activities.
In humans, allodeoxycholic acid is considered a gut microbial metabolite. nih.gov Its levels can differ substantially among individuals, with some having concentrations exceeding 300 μM while it is absent in others. researchgate.net This variability is largely attributed to differences in the composition and metabolic capacity of the gut microbiota. researchgate.net The analysis of fecal samples has shown that a significant portion of 3β-hydroxy bile acids, including allodeoxycholic acid, can be present in saponifiable forms, likely conjugated to long-chain fatty acids. nih.gov This suggests that standard extraction methods may underestimate their true concentrations in feces. nih.gov Poor correlations have been observed between the measurements of bile acids in serum and feces, which may be due to the heterogeneity of fecal samples and the fact that microbial metabolites can be further metabolized in the liver and other tissues. nih.gov
Comparative studies across different species reveal a broader perspective on the distribution of allodeoxycholic acid. For instance, it has been identified as the primary component of gallstones induced in rabbits fed a diet containing 5α-cholestan-3β-ol. mdpi.com In this model, feeding with oleic acid led to a rise in the bile concentration of allodeoxycholic acid. ebi.ac.uk Allodeoxycholic acid has also been identified in the bile of the marine catfish, Arius platystomus, alongside other bile acids. science.govscience.gov
The development of sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), has enabled the quantification of a wide range of bile acids, including allodeoxycholic acid, in various biological matrices like serum, plasma, and liver tissue. mdpi.com These methods are crucial for understanding the complex bile acid profiles in different species and in response to various physiological or pathological conditions.
The following table provides a comparative overview of the presence of 3β,12β-Dihydroxy-5β-cholanoic acid in different biological systems and matrices:
| Biological System/Matrix | Species | Finding |
| Feces | Human | Variable presence and concentration, dependent on gut microbiota. researchgate.net A significant portion may be conjugated to fatty acids. nih.gov |
| Serum/Plasma | Human | Poor correlation with fecal concentrations. nih.gov |
| Gallstones | Rabbit | Major component of experimentally induced gallstones. mdpi.com |
| Bile | Rabbit | Concentration increases with oleic acid feeding. ebi.ac.uk |
| Bile | Arius platystomus (Marine Catfish) | Identified as a component of the bile acid profile. science.govscience.gov |
Emerging Research Avenues and Methodological Innovations
Unraveling Novel Enzymatic and Microbial Bile Acid Transformation Pathways
Recent research has shed light on a novel mechanism for the generation of "flat" A/B-trans oriented bile acids, including allo-deoxycholic acid, by gut bacteria. nih.gov Unlike the "kinked" A/B-cis orientation of primary bile acids like cholic acid, allo-bile acids have a different stereochemistry that can influence their biological activity. A study has identified a new pathway in Firmicutes, a major phylum of gut bacteria, responsible for producing allo-DCA. nih.gov This pathway involves two key enzymes, BaiP and BaiJ, which are distinct from the previously known 5α-reductases found in Bacteroidetes. nih.gov The BaiA1 enzyme has been shown to catalyze the final reduction step to form allo-DCA. nih.gov
The discovery of these novel enzymatic pathways highlights the metabolic versatility of the gut microbiota and opens up new questions about the physiological roles of allo-bile acids. The distribution of genes encoding these enzymes, such as baiP and baiJ, has been found to be more abundant in the gut microbiomes of individuals with colorectal cancer compared to healthy individuals, suggesting a potential link that warrants further investigation. nih.gov Understanding the specific microbial species that harbor these pathways and the factors that regulate their activity is a key focus of current research. This knowledge could lead to the identification of new biomarkers for disease and the development of microbiome-based therapeutic strategies.
The gut microbiota's capacity to modify bile acids is a community effort, with different microbial species contributing unique enzymatic capabilities. nih.govnih.gov Some microbes may perform the initial deconjugation of primary bile acids, while others carry out subsequent transformations like dehydroxylation, dehydrogenation, and epimerization. nih.gov The production of secondary bile acids is not always carried out by the most abundant bacteria; even low-abundance species, such as Clostridium scindens, can have a significant impact on the bile acid pool. nih.gov
Table 1: Key Microbial Enzymes in Bile Acid Transformation
| Enzyme/Protein | Function | Microbial Phylum | Reference |
|---|---|---|---|
| BaiP and BaiJ | Formation of allo-deoxycholic acid | Firmicutes | nih.gov |
| BaiA1 | Final reduction to allo-deoxycholic acid | Firmicutes | nih.gov |
| Bile salt hydrolase (BSH) | Deconjugation of primary bile acids | Diverse | nih.gov |
| bai-operon enzymes | 7α-dehydroxylation | Firmicutes (e.g., Clostridium) | nih.gov |
Advanced Computational Modeling for Bile Acid Receptor Interactions and Metabolic Flux Analysis
The biological effects of 3β,12β-Dihydroxy-5β-cholanoic acid are mediated through its interaction with various host receptors, most notably the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). nih.govnih.gov These interactions trigger complex signaling cascades that regulate gene expression and cellular function. Advanced computational modeling techniques are becoming indispensable tools for dissecting these interactions at a molecular level and for predicting the metabolic fate of bile acids within the complex network of cellular metabolism.
Computational Docking and Molecular Dynamics Simulations:
Computational docking simulations are used to predict the binding affinity and orientation of ligands, such as 3β,12β-Dihydroxy-5β-cholanoic acid, within the binding pockets of receptors like FXR and TGR5. nih.govresearchgate.net These models can reveal key amino acid residues involved in the interaction and help to explain the specificity of a particular bile acid for a given receptor. For instance, studies on related bile acids have used molecular docking to understand how modifications to the bile acid structure can alter receptor activation. researchgate.net While specific computational docking studies on 3β,12β-Dihydroxy-5β-cholanoic acid are still emerging, the available crystal structures of FXR and TGR5 provide a solid foundation for such investigations. nih.gov
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the receptor-ligand complex. MD simulations can predict how the complex behaves over time, revealing conformational changes and the stability of the interaction. This information is crucial for understanding the mechanism of receptor activation and for the rational design of novel drugs that target these receptors.
Metabolic Flux Analysis (MFA):
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.org By using isotopically labeled substrates (e.g., ¹³C-labeled glucose or bile acids), researchers can trace the flow of atoms through metabolic pathways and determine the flux through each reaction. youtube.com This approach can be applied to gut microbial communities to understand how they collectively metabolize bile acids and to identify key metabolic bottlenecks. nih.govnih.gov
For example, flux balance analysis, a type of MFA, has been used to model the bile acid production potential of individual gut microbes and entire microbial communities. nih.govnih.gov These models can predict how changes in the microbiome composition, such as those observed in inflammatory bowel disease, might alter the production of specific secondary bile acids. nih.govnih.gov While not yet specifically applied to 3β,12β-Dihydroxy-5β-cholanoic acid, MFA holds great promise for elucidating its metabolic network and for identifying factors that control its production in the gut. Thermodynamics-based metabolic flux analysis (TMFA) further refines these models by incorporating thermodynamic constraints to ensure that the predicted fluxes are biochemically feasible. wikipedia.org
Integration of Multi-Omics Datasets for Systems-Level Understanding of Bile Acid Biology
To gain a comprehensive understanding of the biological roles of 3β,12β-Dihydroxy-5β-cholanoic acid, it is essential to move beyond studying isolated components and instead adopt a systems-level approach. This involves integrating data from multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics, to construct a holistic picture of how this bile acid influences and is influenced by the host and its microbiome.
The integration of metagenomics (the study of microbial genomes in a community) and metabolomics (the study of the complete set of metabolites) is particularly powerful for understanding bile acid metabolism. caldic.com By correlating the abundance of specific microbial genes with the levels of different bile acids in the gut, researchers can identify novel biotransformation pathways and the microbes responsible for them. caldic.comnih.gov For example, a study on ursodeoxycholic acid (UDCA), a structurally related bile acid, used a combination of metabolomics and metagenomic analysis to show how UDCA treatment alters the gut microbiome composition and modulates host metabolic pathways. caldic.com This type of multi-omics approach could be instrumental in elucidating the specific microbial signatures associated with the production of 3β,12β-Dihydroxy-5β-cholanoic acid and its impact on host metabolism.
Furthermore, integrating host transcriptomics (gene expression) and proteomics (protein expression) data can reveal how 3β,12β-Dihydroxy-5β-cholanoic acid, through its interaction with receptors like FXR and TGR5, modulates host signaling pathways and physiological processes. nih.gov This can help to connect the presence of this bile acid to specific cellular responses and disease phenotypes.
A systems biology approach, which utilizes computational modeling to integrate these diverse datasets, is crucial for making sense of the vast amount of information generated by omics technologies. nih.gov Systems models can simulate the complex interplay between the host and microbiome in bile acid metabolism, predict the effects of perturbations (such as dietary changes or drug interventions), and identify key control points in the network. nih.gov Such models, while currently more developed for other bile acids, represent the future of research into the biological significance of 3β,12β-Dihydroxy-5β-cholanoic acid.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3β,12β-Dihydroxy-5β-cholanoic acid |
| Allo-deoxycholic acid |
| Cholic acid |
| Chenodeoxycholic acid |
| Deoxycholic acid |
| Lithocholic acid |
| Ursodeoxycholic acid |
| 7-ketodeoxycholate |
| 7-dehydrochenodeoxycholate |
| INT-747 |
| INT-767 |
| INT-777 |
| GW4064 |
| Obeticholic acid |
| Taurochenodeoxycholic acid |
| Trimethylamine |
| Trimethylamine N-oxide |
| Glucose |
| Glycine (B1666218) |
Q & A
Q. What are the established synthetic pathways for 3β,12β-Dihydroxy-5β-cholanoic acid?
The compound is synthesized from natural cholic acid derivatives through hydroxylation and stereospecific substitution reactions. For example, Chang et al. (1965) developed a method involving selective oxidation and reduction steps to introduce the 3β- and 12β-hydroxy groups, followed by purification via column chromatography to isolate the target compound . Recent protocols also emphasize the use of high-resolution NMR (¹H, ¹³C) and mass spectrometry (MS) to confirm structural integrity at each synthesis stage .
Q. What analytical techniques are recommended for confirming the structural integrity of 3β,12β-Dihydroxy-5β-cholanoic acid?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying stereochemistry and functional group positioning. For instance, highlights the use of NMR to distinguish between 3α- and 3β-isomers, though overlapping signals may require advanced 2D methods .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by separating by-products .
Q. What are the common challenges in purifying 3β,12β-Dihydroxy-5β-cholanoic acid, and how are they addressed methodologically?
Challenges include low yields due to steric hindrance (e.g., 3β-substitution hinders reaction efficiency) and by-product formation. Solutions involve:
- Optimized Column Chromatography : Multi-step gradient elution improves separation of stereoisomers .
- Recrystallization : Solvent mixtures (e.g., methanol/water) enhance crystal purity .
- HPLC-Prep Scale : Semi-preparative HPLC isolates high-purity fractions for downstream applications .
Advanced Research Questions
Q. How do steric effects influence the synthesis yield of 3β-substituted cholanoic acid derivatives, and what strategies improve efficiency?
The 3β configuration introduces steric clashes during substitution reactions, reducing yields (e.g., reports <30% yield for 3β-amino derivatives). Strategies include:
- Protecting Groups : Temporarily shield reactive hydroxyl groups to minimize steric interference .
- Catalytic Optimization : Use transition-metal catalysts (e.g., Pd/C) to enhance reaction selectivity .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing by-product formation .
Q. What advanced spectroscopic methods can differentiate between stereoisomers of dihydroxycholanoic acids when conventional NMR analysis is insufficient?
When NMR signals overlap (e.g., 3α vs. 3β isomers in ), employ:
- 2D NMR Techniques : NOESY/ROESY identifies spatial proximity of protons, resolving stereochemical ambiguities .
- X-ray Crystallography : Provides definitive structural confirmation via crystal lattice analysis .
- Vibrational Circular Dichroism (VCD) : Detects subtle differences in chiral centers through infrared spectroscopy .
Q. How can researchers reconcile contradictory data regarding the biological activity of 3β,12β-Dihydroxy-5β-cholanoic acid in different experimental models?
Discrepancies (e.g., in vitro vs. in vivo efficacy) require:
- Metabolic Profiling : Use LC-MS to identify metabolites that may modulate activity in vivo .
- Isotopic Labeling : Track compound distribution and degradation using ¹³C- or ²H-labeled analogs (as in ’s methods for related bile acids) .
- Dose-Response Standardization : Ensure consistent dosing across models to control for pharmacokinetic variability .
Methodological Notes
- Data Contradiction Analysis : When spectral or bioactivity data conflict, cross-validate results using orthogonal techniques (e.g., NMR + X-ray) and replicate experiments under controlled conditions .
- Experimental Design : Prioritize stereospecific synthesis protocols and rigorous purity validation to minimize batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
